Glycyl-l-histidyl-l-lysine
Overview
Description
Prezatide is a tripeptide consisting of glycine, histidine, and lysine. It readily forms a complex with copper ions and is commonly used in cosmetic products for the skin and hair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prezatide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, Prezatide is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Prezatide undergoes various chemical reactions, including:
Oxidation: Prezatide can undergo oxidation reactions, particularly when complexed with copper ions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, leading to the cleavage of disulfide bonds.
Substitution: Prezatide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified functional groups .
Scientific Research Applications
Prezatide has a wide range of scientific research applications, including:
Chemistry: Prezatide is used as a model compound in peptide chemistry studies to understand peptide synthesis, folding, and stability.
Biology: In biological research, Prezatide is used to study cell signaling pathways, protein-protein interactions, and enzyme activity.
Medicine: Prezatide is being investigated for its potential therapeutic applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer.
Industry: In the cosmetic industry, Prezatide is used in skin and hair care products to improve skin elasticity, density, and firmness, and to reduce fine lines and wrinkles
Mechanism of Action
Prezatide exerts its effects through several mechanisms:
Collagen Synthesis: Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Tissue Remodeling: It increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.
Antioxidant Activity: Prezatide’s antioxidant activity is due to its ability to supply copper for superoxide dismutase and block the release of iron during injury.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Similar to Prezatide, GHK is a tripeptide that forms complexes with copper ions and has applications in wound healing and skin care.
Tripeptide-1: Another tripeptide with similar properties, used in cosmetic products for its skin-rejuvenating effects
Uniqueness
Prezatide is unique due to its specific amino acid sequence and its ability to form stable complexes with copper ions. This unique property enhances its biological activity and makes it particularly effective in promoting collagen synthesis and tissue remodeling .
Properties
Key on ui mechanism of action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |
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CAS No. |
49557-75-7 |
Molecular Formula |
C14H24N6O4 |
Molecular Weight |
340.38 g/mol |
IUPAC Name |
6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
MVORZMQFXBLMHM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Appearance |
Solid powder |
Key on ui other cas no. |
49557-75-7 |
Purity |
>95% (or refer to the Certificate of Analysis) |
Related CAS |
72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |
sequence |
GHK |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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